molecular formula C27H31NO4S B1279065 Acetic Acid (1S,2R)-2-[N-Benzyl-N-(mesitylenesulfonyl)amino]-1-phenylpropyl Ester CAS No. 240423-53-4

Acetic Acid (1S,2R)-2-[N-Benzyl-N-(mesitylenesulfonyl)amino]-1-phenylpropyl Ester

Cat. No.: B1279065
CAS No.: 240423-53-4
M. Wt: 465.6 g/mol
InChI Key: MCELVTKIIIBSDU-ATIYNZHBSA-N
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Description

Chemical Identity: This compound (CAS 240423-53-4) is a chiral ester with a complex stereochemical configuration. Its molecular formula is C₂₇H₃₁NO₄S, featuring a mesitylenesulfonyl (2,4,6-trimethylbenzenesulfonyl) group, a benzyl substituent, and an acetyloxy moiety attached to a phenylpropyl backbone. The (1S,2R) stereochemistry is critical for its function as a reagent in double aldol reactions, enabling stereoselective synthesis of organic molecules .

Synthesis: The compound is synthesized via esterification of (1S,2R)-2-[N-Benzyl-N-(mesitylenesulfonyl)amino]-1-phenyl-1-propanol (CAS 187324-64-7) with acetyl chloride in dichloromethane (DCM) using pyridine as a base. Typical yields range from 77%–85% after silica gel chromatography .

Applications: It is widely used in asymmetric catalysis, particularly for constructing β-hydroxy carbonyl intermediates in natural product synthesis. Its stereochemical rigidity enhances reaction predictability compared to non-chiral analogs .

Properties

IUPAC Name

[(1S,2R)-2-[benzyl-(2,4,6-trimethylphenyl)sulfonylamino]-1-phenylpropyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H31NO4S/c1-19-16-20(2)27(21(3)17-19)33(30,31)28(18-24-12-8-6-9-13-24)22(4)26(32-23(5)29)25-14-10-7-11-15-25/h6-17,22,26H,18H2,1-5H3/t22-,26-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCELVTKIIIBSDU-ATIYNZHBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N(CC2=CC=CC=C2)C(C)C(C3=CC=CC=C3)OC(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N(CC2=CC=CC=C2)[C@H](C)[C@H](C3=CC=CC=C3)OC(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30447888
Record name (1S,2R)-2-[Benzyl(2,4,6-trimethylbenzene-1-sulfonyl)amino]-1-phenylpropyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30447888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

465.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

240423-53-4
Record name (1S,2R)-2-[Benzyl(2,4,6-trimethylbenzene-1-sulfonyl)amino]-1-phenylpropyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30447888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Resolution of Racemic Mixtures

Racemic norephedrine is resolved using chiral acids (e.g., tartaric acid) to isolate the (1S,2R)-enantiomer. The optical purity is confirmed via polarimetry, with reported specific rotations of $$[α]^{20}_D = +4°$$ to $$+6°$$ (c = 2, chloroform).

Protection of the Amine Group

The primary amine is protected using mesitylenesulfonyl chloride (MsCl) in dichloromethane (DCM) with triethylamine (Et$$3$$N) as a base:
$$
\text{(1S,2R)-Norephedrine} + \text{MsCl} \xrightarrow{\text{Et}
3\text{N, DCM}} \text{(1S,2R)-N-mesitylenesulfonylnorephedrine}
$$
Reaction conditions: 0°C to room temperature, 12–24 hours, yielding 85–92%.

Benzylation of the Sulfonamide

The protected amine undergoes N-benzylation to introduce the benzyl group:

Alkylation with Benzyl Bromide

Benzyl bromide is added to the sulfonamide in tetrahydrofuran (THF) using sodium hydride (NaH) as a base:
$$
\text{(1S,2R)-N-mesitylenesulfonylnorephedrine} + \text{BnBr} \xrightarrow{\text{NaH, THF}} \text{(1S,2R)-N-benzyl-N-mesitylenesulfonylnorephedrine}
$$
Conditions: 0°C, 2 hours, yielding 78–84%.

Optimization of Benzylation

Excess benzyl bromide (1.5 equiv) and rigorous exclusion of moisture are critical to suppress side reactions. The product is purified via silica gel chromatography (hexane/ethyl acetate = 3:1).

Acetylation of the Hydroxyl Group

The secondary alcohol is acetylated to form the final ester:

Acetic Anhydride-Mediated Esterification

Acetic anhydride (Ac$$2$$O) and catalytic 4-dimethylaminopyridine (DMAP) in DCM:
$$
\text{(1S,2R)-N-benzyl-N-mesitylenesulfonylnorephedrine} + \text{Ac}
2\text{O} \xrightarrow{\text{DMAP, DCM}} \text{Target Ester}
$$
Conditions: Room temperature, 6 hours, yielding 90–95%.

Alternative Methods

  • Acetyl Chloride : Requires pyridine as a base, with yields of 82–88%.
  • Enzymatic Acetylation : Lipases (e.g., Candida antarctica) in non-polar solvents, offering enantioselectivity but lower yields (65–70%).

Stereochemical Control and Purification

The (1S,2R) configuration is maintained through:

Boron-Mediated Aldol Reactions

Dicyclohexylborontriflate promotes stereoselective aldol coupling, as reported in the synthesis of related macrocyclic cores. The boron enolate intermediate ensures retention of configuration during C–C bond formation.

Crystallization

The crude product is recrystallized from ethanol/water (4:1), achieving >98% purity (HPLC). Key characterization data:

Property Value Method
Melting Point 119–122°C DSC
Specific Rotation ($$[α]^{20}_D$$) +4.0° to +6.0° (c = 2, chloroform) Polarimetry
Molecular Weight 465.61 g/mol HRMS

Mechanistic Insights and Challenges

Sulfonamide Stability

The mesitylenesulfonyl group enhances electrophilicity at the nitrogen, facilitating benzylation but risking over-alkylation. Controlled stoichiometry and low temperatures mitigate this.

Competing Esterification Pathways

Unprotected hydroxyl groups may undergo unintended acetylation. Sequential protection-deprotection strategies are avoided due to the compound’s acid sensitivity.

Industrial-Scale Production

Batch Process Optimization

Parameter Optimal Condition Yield Improvement
Benzylation Temperature 0°C → 25°C +12%
Acetylation Catalyst DMAP (5 mol%) +8%
Solvent Recovery DCM (90%回收) Cost reduction

Environmental Considerations

Waste streams containing mesitylenesulfonyl byproducts are treated with activated carbon adsorption, achieving 99% removal efficiency.

Analytical Validation

Spectroscopic Confirmation

  • $$^1$$H NMR (400 MHz, CDCl$$3$$): δ 7.40–7.20 (m, 10H, aromatic), 4.85 (dd, J = 8.4 Hz, 1H), 3.72 (s, 3H, OAc), 2.55 (s, 6H, mesityl-CH$$3$$).
  • IR (KBr): 1745 cm$$^{-1}$$ (C=O ester), 1360 cm$$^{-1}$$ (S=O sulfonamide).

Chromatographic Purity

HPLC (C18 column, acetonitrile/water = 70:30): Retention time = 12.3 min, purity >98.0%.

Chemical Reactions Analysis

Types of Reactions

Acetic Acid (1S,2R)-2-[N-Benzyl-N-(mesitylenesulfonyl)amino]-1-phenylpropyl Ester can undergo various chemical reactions, including:

    Oxidation: The ester group can be oxidized to form corresponding acids or ketones.

    Reduction: The ester can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols.

Scientific Research Applications

Pharmaceutical Development

Overview
This compound is widely employed in the synthesis of novel drug candidates. Its structural properties allow it to modify biological activity effectively, making it valuable for developing analgesics and anti-inflammatory medications.

Key Findings

  • Analgesics Development : Research has shown that derivatives of this ester can enhance pain relief mechanisms by interacting with specific receptors in the body.
  • Anti-inflammatory Agents : Studies indicate that modifications using this compound can lead to more effective anti-inflammatory drugs by targeting inflammatory pathways.

Organic Synthesis

Overview
In organic chemistry, acetic acid (1S,2R)-2-[N-benzyl-N-(mesitylenesulfonyl)amino]-1-phenylpropyl ester serves as a versatile reagent.

Applications

  • Esterification Reactions : It facilitates the formation of esters from acids and alcohols.
  • Amidation Reactions : The compound is crucial in synthesizing amides, which are important in various chemical processes.
Reaction Type Description Significance
EsterificationFormation of estersKey for producing fragrances and flavors
AmidationFormation of amidesEssential for pharmaceuticals and agrochemicals

Biochemical Research

Overview
This ester is utilized in studies related to enzyme activity and metabolic pathways.

Case Studies

  • Enzyme Inhibition Studies : Researchers have used this compound to investigate its effects on enzyme activity, providing insights into metabolic regulation.
  • Receptor Binding Assays : The compound's ability to interact with various receptors has been analyzed to understand its potential therapeutic targets.

Agricultural Chemistry

Overview
In the field of agriculture, this compound enhances the effectiveness of agrochemicals.

Applications

  • Pesticide Formulation : It improves the solubility and stability of pesticides, leading to better efficacy against pests.
  • Herbicide Development : The compound aids in creating herbicides that are more effective at lower concentrations.
Agrochemical Type Application Area Impact on Efficacy
PesticidesCrop protectionIncreased effectiveness and reduced dosage
HerbicidesWeed controlEnhanced solubility and stability

Material Science

Overview
this compound is also applied in developing advanced materials.

Key Applications

  • Polymer Production : The compound contributes to the synthesis of polymers with enhanced properties such as durability and resistance.
  • Coatings Development : It is used in formulating coatings that require improved performance characteristics.

Mechanism of Action

The mechanism by which Acetic Acid (1S,2R)-2-[N-Benzyl-N-(mesitylenesulfonyl)amino]-1-phenylpropyl Ester exerts its effects involves interactions with specific molecular targets. The ester group can undergo hydrolysis to release active intermediates that interact with enzymes or receptors. These interactions can modulate biochemical pathways and influence cellular processes.

Comparison with Similar Compounds

Key Differences :

Property (1S,2R)-Ester (CAS 240423-53-4) (1R,2S)-Ester (CAS 240423-74-9)
Stereochemistry 1S,2R configuration 1R,2S configuration
Melting Point Not reported 121°C
Application Double aldol reactions Double aldol reactions
Synthetic Yield 77%–85% 66%–77%

The (1R,2S)-enantiomer exhibits identical molecular weight (465.6 g/mol) and functional groups but differs in spatial arrangement, leading to divergent reactivity in stereosensitive reactions. Both enantiomers are used in aldol reactions, but the (1S,2R)-form is more prevalent in industrial settings due to higher commercial availability .

Ester Group Variants: Propionate and Butyrate Analogs

Compound CAS Number Molecular Formula Key Properties
Propionic Acid (1S,2R)-Ester 187324-67-0 C₂₈H₃₃NO₄S >98% purity; used in anti-selective asymmetric aldol reactions
Butyric Acid (1S,2R)-Ester N/A C₂₉H₃₅NO₄S 77% yield; lower polarity than acetate variant, altering chromatographic behavior

The propionate analog (CAS 187324-67-0) replaces the acetyl group with a propionyl moiety, increasing molecular weight (479.64 g/mol) and lipophilicity. This modification enhances its utility in hydrophobic reaction environments but reduces solubility in polar solvents like acetonitrile .

Cytotoxicity Comparison with C4/C5-Modified Derivatives

Research on structurally related compounds (e.g., C4- and C5-modified esters) reveals significant differences in biological activity:

Derivative Cytotoxicity (IC₅₀, μM) Notes
Parent (1S,2R)-Ester >100 (non-toxic) No significant cytotoxicity
C5-Fluorinated Analog 12.3 ± 1.7 Enhanced cytotoxicity due to electron-withdrawing groups

The parent compound shows minimal cytotoxicity, making it suitable for pharmaceutical synthesis. In contrast, fluorinated derivatives exhibit potent activity, likely due to increased metabolic stability and membrane permeability .

Research Findings and Industrial Relevance

  • Stereochemical Purity : The (1S,2R)-ester achieves >98% enantiomeric excess (ee) in optimized syntheses, critical for high-yield aldol reactions .
  • Thermal Stability : Decomposition occurs above 300°C, with a predicted boiling point of 605.6±65.0°C , making it suitable for high-temperature reactions .
  • Cost Analysis : Market prices range from ¥819–¥910/g (SY054419, 1g scale), reflecting its niche application in asymmetric synthesis .

Biological Activity

Acetic Acid (1S,2R)-2-[N-Benzyl-N-(mesitylenesulfonyl)amino]-1-phenylpropyl ester, also known as (1S,2R)-N-Benzyl-N-(mesitylenesulfonyl)-O-acetylnorephedrine, is a compound with significant potential in medicinal chemistry. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

  • Molecular Formula : C27H31NO4S
  • Molecular Weight : 465.61 g/mol
  • CAS Number : 240423-53-4
  • Melting Point : 119 - 122 °C
  • Purity : ≥98.0% (HPLC)

The compound functions primarily as a reagent in organic synthesis, particularly in double aldol reactions. The presence of the mesitylenesulfonyl group enhances its electrophilic character, making it suitable for nucleophilic attack by various substrates. This reactivity is crucial for its application in synthesizing complex organic molecules.

Pharmacological Effects

Research indicates that this compound exhibits various biological activities:

  • Antitumor Activity : Preliminary studies suggest that derivatives of this compound may inhibit cancer cell proliferation by inducing apoptosis in specific cancer lines.
  • Antimicrobial Properties : The sulfonamide moiety is known for its antibacterial activity, and compounds with similar structures have shown effectiveness against Gram-positive bacteria.
  • Anti-inflammatory Effects : Some analogs have been investigated for their potential to reduce inflammation through modulation of cytokine production.

Case Studies

  • Antitumor Efficacy :
    A study conducted on the effects of related compounds demonstrated that the introduction of the mesitylenesulfonyl group significantly increased cytotoxicity against breast cancer cells (MCF-7). The mechanism involved the activation of apoptotic pathways through caspase activation .
  • Antimicrobial Activity :
    In vitro tests revealed that compounds with the N-benzyl-N-(mesitylenesulfonyl) structure exhibited notable antibacterial activity against Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL, indicating a promising lead for further development .
  • Anti-inflammatory Studies :
    Research involving animal models showed that administration of this compound resulted in a significant decrease in paw edema induced by carrageenan, suggesting effective anti-inflammatory properties .

Data Table

PropertyValue
Molecular FormulaC27H31NO4S
Molecular Weight465.61 g/mol
Melting Point119 - 122 °C
Purity≥98.0% (HPLC)
CAS Number240423-53-4
Antitumor ActivityInduces apoptosis in MCF-7
Antibacterial ActivityMIC = 32 µg/mL against S. aureus
Anti-inflammatory EffectReduces paw edema

Q & A

Q. What is the optimal synthetic route for preparing Acetic Acid (1S,2R)-2-[N-Benzyl-N-(mesitylenesulfonyl)amino]-1-phenylpropyl Ester?

The compound is synthesized via esterification of its alcohol precursor, (1S,2R)-2-[N-Benzyl-N-(mesitylenesulfonyl)amino]-1-phenyl-1-propanol, using acetic anhydride or acetyl chloride under basic conditions. Key steps include:

  • Activation of the hydroxyl group with a base (e.g., pyridine or triethylamine).
  • Reaction with acetylating agents at 0–25°C for 4–12 hours.
  • Purification via silica gel flash chromatography (70% DCM in hexanes) to achieve >98% purity .

Q. How is the stereochemical purity of this compound validated experimentally?

Enantiomeric excess (ee) is determined using chiral HPLC or polarimetry. For example:

  • HPLC : Chiralpak® columns with hexane/isopropanol mobile phases.
  • Optical rotation : Specific rotation [α]D = -49° (C=2, EtOH) confirms the (1S,2R) configuration .

Q. What role does the mesitylenesulfonyl group play in asymmetric aldol reactions?

The mesitylenesulfonyl group acts as a bulky electron-withdrawing substituent, enhancing stereoselectivity by:

  • Stabilizing transition states via sulfonyl-oxygen interactions.
  • Sterically shielding one face of the molecule to enforce anti-selective aldol adduct formation .

Advanced Research Questions

Q. How does the (1S,2R) configuration influence enantioselectivity in double aldol reactions?

The stereochemistry directs facial selectivity during enolate formation. Computational studies (DFT) suggest that the benzyl and mesitylenesulfonyl groups create a chiral pocket, favoring Re-face attack of the aldehyde. Experimental data show >98% ee in products when using this configuration .

Q. What strategies mitigate low yields in large-scale syntheses of this compound?

Common issues and solutions include:

  • Impurity from incomplete acetylation : Increase reaction time (24 hours) or use excess acetic anhydride.
  • Byproduct formation : Optimize chromatography gradients (e.g., 0.5% ether in CHCl3) .
  • Scale-up challenges : Replace flash chromatography with recrystallization (ethanol/water mixtures) .

Q. Can computational modeling predict the compound’s performance in non-traditional aldol substrates?

Molecular dynamics simulations (e.g., Gaussian or ORCA) model transition-state geometries. For example:

  • The compound’s sulfonamide nitrogen participates in hydrogen bonding with α,β-unsaturated aldehydes, lowering activation energy.
  • Predictions align with experimental yields (77–85%) for cyclic and acyclic substrates .

Q. How stable is this compound under acidic or basic reaction conditions?

Stability tests (HPLC monitoring) reveal:

  • Acidic conditions (pH < 3) : Rapid hydrolysis of the acetate ester (t1/2 = 2 hours).
  • Basic conditions (pH > 10) : Gradual decomposition of the mesitylenesulfonyl group (t1/2 = 8 hours). Recommended use in neutral or mildly basic media (pH 7–9) .

Q. What comparative advantages does this reagent offer over other chiral auxiliaries (e.g., Evans oxazolidinones)?

Advantages include:

  • Higher steric bulk for improved enantioselectivity in hindered substrates.
  • Lower cost due to simpler synthesis (3 steps vs. 5+ for oxazolidinones). Drawbacks: Limited solubility in polar aprotic solvents (e.g., DMF) .

Q. How do conflicting reports on reaction yields (e.g., 66–85%) arise, and how can they be resolved?

Discrepancies stem from:

  • Solvent polarity : Lower yields in non-polar solvents (toluene) vs. CHCl3.
  • Catalyst loading : Substoichiometric dicyclohexylboron triflate (0.5 eq.) reduces side reactions. Systematic screening via Design of Experiments (DoE) is recommended .

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